1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features, including a pyrazoloquinoline core, a dichlorophenyl group, and a phenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized using methods like the Suzuki–Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it’s known for its mild conditions and functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the bonds between them .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl groups could participate in electrophilic aromatic substitution reactions, and the pyrazoloquinoline core could undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence its reactivity and stability .Scientific Research Applications
Corrosion Inhibition
- Application: Quinoxaline derivatives, similar in structure to the compound , have been used as corrosion inhibitors. For example, specific quinoxaline derivatives have demonstrated significant corrosion inhibition efficiency for mild steel in acidic medium. This includes the use of Computational and Electrochemical Analysis to study their effectiveness (Saraswat & Yadav, 2020).
Optical and Structural Properties
- Application: Studies have explored the structural and optical properties of similar quinoxaline derivatives. These compounds, when formed into thin films, exhibit unique polycrystalline structures and have potential applications in photonics and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anti-Cancer Research
- Application: Some quinoxaline derivatives are being investigated for their anti-cancer properties. For example, a novel isoxazolequinoxaline derivative has shown promise in docking studies for anti-cancer activity (Abad et al., 2021).
Quantum Chemical Simulations
- Application: Quantum chemical simulation studies have been conducted on pyrazolo[3,4-b]quinoline derivatives, which are structurally related to the compound . These studies help in understanding the electronic properties and potential applications in materials science (Koścień et al., 2003).
Photovoltaic Properties
- Application: Quinoxaline derivatives have been studied for their photovoltaic properties and their application in organic-inorganic photodiode fabrication. This includes understanding their electrical properties and potential use in photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Molecular Structure Analysis
- Application: Research has been conducted on the synthesis of pyrazolo[3,4-c]quinoline derivatives, providing insights into their molecular structures. This is crucial for developing new compounds with potential applications in various fields (Nagarajan & Shah, 1992).
Future Directions
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl2F2N3/c23-16-7-4-8-18(19(16)24)29-22-14-9-13(25)10-17(26)21(14)27-11-15(22)20(28-29)12-5-2-1-3-6-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKWMQLSWLXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=C(C(=CC=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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